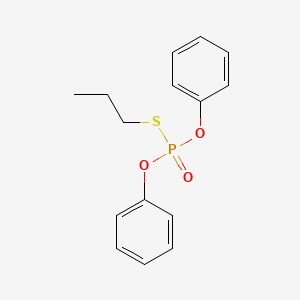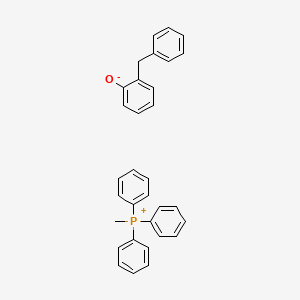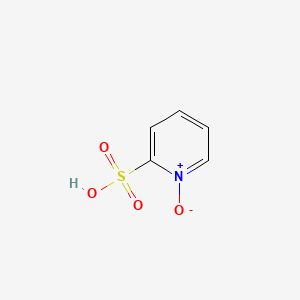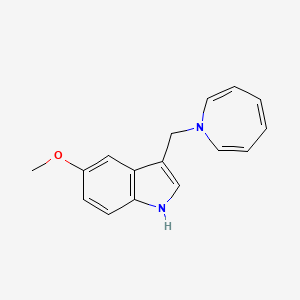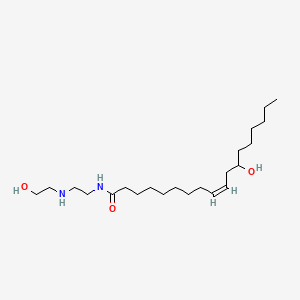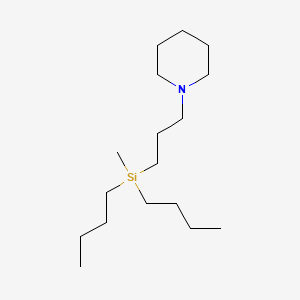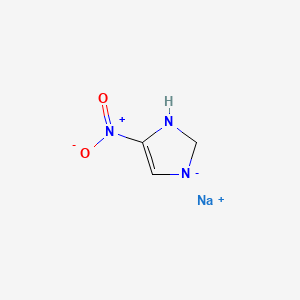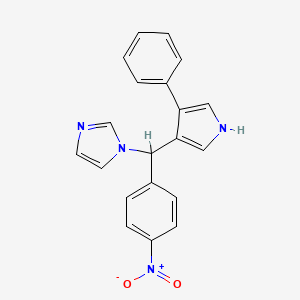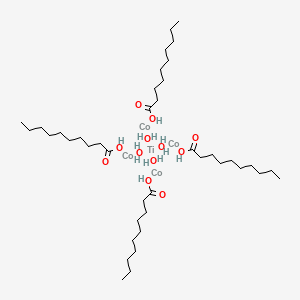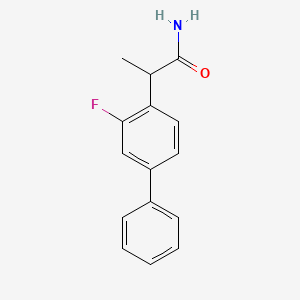
6H-Benzofuro(3,2-c)(1)benzopyran-8-ol, 6a,11a-dihydro-9-(phenylmethoxy)-, cis-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6H-Benzofuro(3,2-c)(1)benzopyran-8-ol, 6a,11a-dihydro-9-(phenylmethoxy)-, cis- is a complex organic compound known for its unique structural features This compound belongs to the class of benzofurobenzopyrans, which are characterized by a fused benzofuran and benzopyran ring system
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 6H-Benzofuro(3,2-c)(1)benzopyran-8-ol, 6a,11a-dihydro-9-(phenylmethoxy)-, cis- typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Benzofuran Ring: The initial step involves the cyclization of a suitable precursor to form the benzofuran ring. This can be achieved through a Friedel-Crafts acylation reaction followed by cyclization.
Formation of the Benzopyran Ring: The next step involves the formation of the benzopyran ring through a similar cyclization process.
Introduction of the Phenylmethoxy Group: The phenylmethoxy group is introduced via an etherification reaction using phenylmethanol and a suitable catalyst.
Reduction to Form the Dihydro Moiety: The final step involves the reduction of the compound to form the 6a,11a-dihydro moiety, which can be achieved using a reducing agent such as sodium borohydride.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of advanced catalysts, optimized reaction conditions, and purification techniques such as chromatography and recrystallization.
Analyse Chemischer Reaktionen
Types of Reactions
6H-Benzofuro(3,2-c)(1)benzopyran-8-ol, 6a,11a-dihydro-9-(phenylmethoxy)-, cis- undergoes various chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can further modify the dihydro moiety or other functional groups.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce new functional groups at specific positions on the ring system.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are commonly used.
Substitution: Reagents such as halogens, alkyl halides, and nucleophiles like amines and thiols are used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can introduce various functional groups, leading to a diverse range of derivatives.
Wissenschaftliche Forschungsanwendungen
6H-Benzofuro(3,2-c)(1)benzopyran-8-ol, 6a,11a-dihydro-9-(phenylmethoxy)-, cis- has several scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a model compound in studying reaction mechanisms.
Biology: It is investigated for its potential biological activities, including antimicrobial, antioxidant, and anti-inflammatory properties.
Medicine: Research explores its potential therapeutic applications, such as in the development of new drugs targeting specific diseases.
Industry: The compound’s unique chemical properties make it useful in the development of new materials, such as polymers and coatings.
Wirkmechanismus
The mechanism of action of 6H-Benzofuro(3,2-c)(1)benzopyran-8-ol, 6a,11a-dihydro-9-(phenylmethoxy)-, cis- involves its interaction with specific molecular targets and pathways. For example, its antioxidant activity may be attributed to its ability to scavenge free radicals and inhibit oxidative stress. The compound may also interact with enzymes and receptors, modulating their activity and leading to various biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 6H-Benzofuro(3,2-c)(1)benzopyran-8-ol, 6a,11a-dihydro-3-methoxy-9-(2-methylpropoxy)-, cis-
- 6H-Benzofuro(3,2-c)(1)benzopyran-8-ol, 6a,11a-dihydro-3-methoxy-9-(1-naphthalenylmethoxy)-, cis-
Uniqueness
6H-Benzofuro(3,2-c)(1)benzopyran-8-ol, 6a,11a-dihydro-9-(phenylmethoxy)-, cis- is unique due to the presence of the phenylmethoxy group at the 9th position and the specific cis-configuration of the 6a,11a-dihydro moiety
Eigenschaften
CAS-Nummer |
152490-62-5 |
|---|---|
Molekularformel |
C22H18O4 |
Molekulargewicht |
346.4 g/mol |
IUPAC-Name |
(6aS,11aS)-9-phenylmethoxy-6a,11a-dihydro-6H-[1]benzofuro[3,2-c]chromen-8-ol |
InChI |
InChI=1S/C22H18O4/c23-18-10-16-17-13-25-19-9-5-4-8-15(19)22(17)26-20(16)11-21(18)24-12-14-6-2-1-3-7-14/h1-11,17,22-23H,12-13H2/t17-,22-/m1/s1 |
InChI-Schlüssel |
XXLNJJRSTRINLL-VGOFRKELSA-N |
Isomerische SMILES |
C1[C@H]2[C@@H](C3=CC=CC=C3O1)OC4=CC(=C(C=C24)O)OCC5=CC=CC=C5 |
Kanonische SMILES |
C1C2C(C3=CC=CC=C3O1)OC4=CC(=C(C=C24)O)OCC5=CC=CC=C5 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


